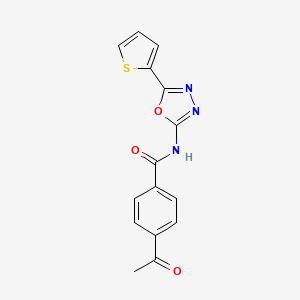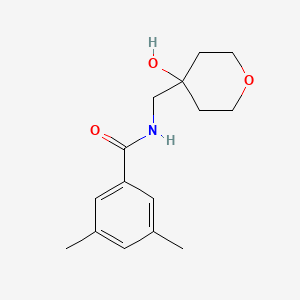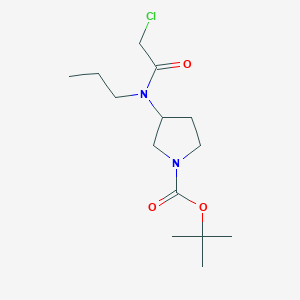
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium 2-(1H-1,2,4-triazol-5-yl)acetate” is a chemical compound that is part of the triazole family . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Biochemical Parameter Analysis
Research indicates that compounds related to Sodium 2-(1H-1,2,4-triazol-5-yl)acetate can influence various biochemical parameters. One study analyzed serum biochemical parameters in rats treated with a related compound, suggesting potential applications as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Mass Spectrometric Decomposition Study
The physical and chemical characteristics, including mass spectrometric fragmentation patterns, of similar triazole derivatives have been investigated. This study enhances understanding of their pharmaceutical applications (Salionov et al., 2015).
Analgesic Activity Research
There's significant research interest in the analgesic activity of 1,2,4-triazole derivatives. A study investigated the analgesic activity of new derivatives, identifying potential avenues for synthesizing new analgesic agents (Danilchenko, 2018).
In Vitro Antitumor Properties
A specific focus has been on exploring in vitro antitumor properties. One study synthesized and tested copper(I) complexes containing a related ligand, showing promising antitumor activity, potentially offering a different mechanism of action compared to existing drugs (Marzano et al., 2006).
Synthesis and Chemical Properties Study
The synthesis and confirmation of the structure of various salts of similar compounds have been extensively studied, indicating a pathway for the development of new native drugs (Safonov et al., 2017).
Ligand Development for Transition Metals
Research into developing new ligands for transition metals using 1,2,4-triazolium-5-ylidene and 1,2,4-triazol-3,5-diylidene has been conducted. This work contributes to the field of organometallic chemistry, with potential applications in catalysis (Guerret et al., 2000).
Antibacterial and Surface Activity Study
The antibacterial and surface activity of 1,2,4-triazole derivatives, including compounds similar to this compound, have been analyzed. This research broadens the understanding of their potential use as antimicrobial agents and surface-active agents (El-Sayed, 2006).
Mechanism of Action
Target of Action
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,4-triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the target’s function, potentially inhibiting or enhancing its activity. The exact mode of action depends on the specific target and the context in which the compound is used.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the compound’s bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against certain cancer cell lines
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reaction of certain compounds can be facilitated by heating . .
properties
IUPAC Name |
sodium;2-(1H-1,2,4-triazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMPKQTYKEENY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2413899-96-2 |
Source


|
| Record name | sodium 2-(1H-1,2,4-triazol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)



![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)

